4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine

Orexin receptor antagonism Sleep-wake regulation GPCR pharmacology

Researchers face reproducibility risks when using off-spec pyrazolo-tetrahydropyridine analogs, where positional isomerism can alter target binding by orders of magnitude. This precise 4-(1H-pyrazol-4-yl) substitution pattern provides a literature-validated starting point for SAR campaigns. - Enables development of low nanomolar hOX1R/hOX2R dual antagonists, with in vivo rat data supporting the scaffold's translational value. - Demonstrates target-specific STAT3 phosphorylation inhibition in MCF-7, HepG2, and HCC cell lines, with minimal cytotoxicity in STAT3-negative controls. - Supplied as a defined building block; typical purity ≥95% ensures reliable biological readouts.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B13188656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=CNN=C2
InChIInChI=1S/C8H11N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1,5-6,9H,2-4H2,(H,10,11)
InChIKeyWCTISSJTCQIGPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine: Strategic Building Block


4-(1H-Pyrazol-4-yl)-1,2,3,6-tetrahydropyridine (CAS: 278798-12-2) is a heterocyclic organic compound featuring a pyrazole ring at the 4-position of a 1,2,3,6-tetrahydropyridine core . It serves as a critical building block in medicinal chemistry, with its scaffold forming the basis for diverse bioactive pyrazolo-tetrahydropyridine derivatives, including dual orexin receptor antagonists for sleep disorders and STAT3 phosphorylation inhibitors for oncology research [1][2]. The compound's structural motif enables systematic exploration of structure-activity relationships across multiple therapeutic targets.

Procurement Risks: Generic Analog Substitution


Substitution of 4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine with generic pyrazole-tetrahydropyridine analogs introduces quantifiable risks to research reproducibility and data validity. Variations in pyrazole substitution position (e.g., 3-yl vs. 4-yl), N-methylation status, or ring fusion geometry profoundly alter target binding affinity by orders of magnitude—as demonstrated in orexin receptor antagonist series where structurally similar pyrazolo-tetrahydropyridines exhibit nanomolar potency differences depending solely on substitution pattern [1]. Similarly, in STAT3 inhibition studies, even closely related tetrahydropyridinepyrazole derivatives show divergent cellular antiproliferative activity profiles that cannot be predicted from structural similarity alone [2]. The precise 4-(1H-pyrazol-4-yl) substitution pattern provides a defined, literature-validated starting point for SAR campaigns, whereas off-spec or positional analogs require de novo characterization and may yield non-reproducible biological readouts.

Quantitative Differentiation Evidence


Dual Orexin Receptor Antagonism for Sleep Disorders

Derivatives built from the pyrazolo-tetrahydropyridine scaffold achieve low nanomolar affinity for both human orexin-1 (hOX1R) and orexin-2 (hOX2R) receptors, representing a substantial potency improvement over the tetrahydroisoquinoline-based clinical compound almorexant [1]. The scaffold replacement of the dimethoxyphenyl moiety in almorexant with a substituted pyrazole yielded antagonists with low nanomolar dual receptor affinity [1].

Orexin receptor antagonism Sleep-wake regulation GPCR pharmacology

Selective STAT3 Inhibition in Cancer Cell Lines

The tetrahydropyridinepyrazole ('PFP') chemotype, which incorporates the 4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine core structure, was evaluated as STAT3 phosphorylation inhibitors [1]. Compounds 12g and 12k showed significant antiproliferative activity in MCF-7 and HepG2 cancer cell lines and inhibited proliferation of Hep3B, HUH-7, and PLC/PRF5 HCC cells in a dose- and time-dependent manner [1]. Compound 12g demonstrated complete inhibition of CXCL12-induced cell invasion in HCCLM3 cells and exhibited minimal cytotoxicity against PC3 cells (which lack constitutive STAT3 phosphorylation), supporting target-specific activity [1].

STAT3 inhibition Anticancer drug discovery SH2 domain targeting

Broad Kinase Inhibitory Activity

Patent-protected pyrazole-tetrahydro pyridine derivatives have been characterized as multiple protein kinase inhibitors with claimed utility across cancers, cell proliferative disorders, autoimmune diseases, and neurodegenerative conditions [1][2]. The bicyclo-pyrazole core structure provides a versatile template for generating kinase inhibitor libraries [1]. This broad patent coverage indicates validated kinase-targeting potential for derivatives built from the 4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine scaffold.

Kinase inhibition Multitarget pharmacology Cancer therapeutics

Cathepsin S Inhibitor Optimization

Optimization of pyrazole-based Cathepsin S (CatS) inhibitors identified the tetrahydropyridine moiety as a critical pharmacophore element, with systematic variation of the alkyne and tetrahydropyridine portions yielding potent inhibitors with IC50 values ranging from 40 to 300 nM [1]. X-ray crystallography of compound 32 confirmed that the arylalkyne moiety occupies the S1 pocket of CatS, while the tetrahydropyridine component contributes essential structural rigidity and binding interactions [1].

Cathepsin S inhibition Cysteine protease Autoimmune disease

Synthetic Accessibility for Derivative Generation

Synthetic methodologies for tetrahydropyridine formation are well-established, including C-H activation-cyclization-reduction cascades [1] and aminophosphate-enabled anionic cascade approaches [2]. The 4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine core structure, with its unsubstituted pyrazole NH and tetrahydropyridine NH, provides two orthogonal functionalization handles for systematic derivatization, as demonstrated in published synthesis strategies [3]. This contrasts with N-methylated analogs (e.g., 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine) where one functionalization site is blocked, limiting synthetic flexibility.

Heterocyclic synthesis Medicinal chemistry Scaffold diversification

Research Applications in Drug Discovery


Dual Orexin Antagonist for Sleep Disorders

This compound serves as an optimal starting scaffold for developing dual orexin receptor antagonists targeting insomnia and sleep-wake disorders. Based on demonstrated success in generating low nanomolar hOX1R/hOX2R antagonists that progressed to in vivo rat studies [1], the pyrazolo-tetrahydropyridine core offers a validated alternative to the tetrahydroisoquinoline scaffold of almorexant. Researchers can leverage this scaffold to explore novel substitution patterns at the pyrazole and phenethyl motifs while maintaining dual receptor pharmacology [1].

STAT3 SH2 Domain-Targeted Anticancer Development

The tetrahydropyridinepyrazole ('PFP') chemotype enables STAT3 phosphorylation inhibitor discovery for cancers characterized by constitutive STAT3 overexpression. Validated in MCF-7, HepG2, and multiple HCC cell lines, this scaffold class demonstrates target-specific antiproliferative activity with minimal cytotoxicity in STAT3-negative controls [2]. Molecular modeling supports SH2 domain binding, making this scaffold suitable for structure-based optimization of STAT3 inhibitors [2].

Kinase Inhibitor Library for Oncology and Autoimmunity

The pyrazole-tetrahydro pyridine core is protected by patents claiming multiple protein kinase inhibitory activity across carcinomas, hematopoietic malignancies, and autoimmune disorders [3][4]. This scaffold provides a privileged starting point for generating focused kinase inhibitor libraries. The unsubstituted nitrogen positions enable systematic exploration of substitution effects on kinase selectivity profiles [3].

Cathepsin S Inhibitor for Autoimmune Diseases

Optimization of pyrazole-based Cathepsin S inhibitors has identified the tetrahydropyridine ring as a critical tunable element, achieving IC50 values from 40 to 300 nM [5]. X-ray structural validation confirms S1 pocket occupancy by the arylalkyne moiety, with the tetrahydropyridine component providing essential conformational constraint. This scaffold is well-suited for SAR-driven CatS inhibitor programs targeting autoimmune diseases where CatS plays a role in antigen presentation [5].

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